REACTION_CXSMILES
|
[OH:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].O(CC)[C:12]([S-])=[S:13].[K+].Cl>N1C=CC=CC=1>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:3]2[NH:4][C:12](=[S:13])[O:1][C:2]=2[CH:8]=1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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OC1=C(N)C=CC(=C1)OC
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Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
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O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
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ice water
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting white solid was collected by filtration
|
Type
|
WASH
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Details
|
washed with water (3×)
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Type
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CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(NC(O2)=S)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |